molecular formula C5H5N3O3 B3357477 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde CAS No. 73455-94-4

1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde

Cat. No. B3357477
M. Wt: 155.11 g/mol
InChI Key: VKNJBTMMRCVSOH-UHFFFAOYSA-N
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Patent
US04232165

Procedure details

21 parts of 2-dichloromethyl-1-methyl-4-nitroimidazole in 80 parts by volume of 10 percent strength by weight sulfuric acid are stirred for 2 hours at 100° C. The solution is cooled, poured onto ice and neutralized with 55 parts of 6N sodium hydroxide solution. The aqueous phase is extracted with 4 times 50 parts by volume of methylene chloride. The combined extracts are dried (? and evaporated). 13 parts of 2-formyl-1-methyl-4nitroimidazole (83% of theory) of melting point 129° C. are obtained.
Name
2-dichloromethyl-1-methyl-4-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2](Cl)[C:3]1[N:4]([CH3:11])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[N:7]=1.S(=O)(=O)(O)[OH:14].[OH-].[Na+]>>[CH:2]([C:3]1[N:4]([CH3:11])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[N:7]=1)=[O:14] |f:2.3|

Inputs

Step One
Name
2-dichloromethyl-1-methyl-4-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=1N(C=C(N1)[N+](=O)[O-])C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 4 times 50 parts by volume of methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined extracts are dried
CUSTOM
Type
CUSTOM
Details
(? and evaporated)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1N(C=C(N1)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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